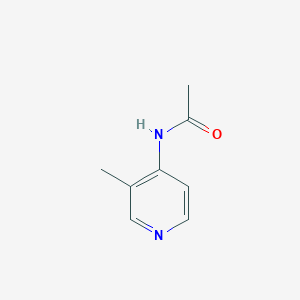
N-(3-methylpyridin-4-yl)acetamide
Vue d'ensemble
Description
N-(3-methylpyridin-4-yl)acetamide is a chemical compound that has been widely studied for its potential scientific applications. This compound is also known as 3-MPA and has been found to have several biochemical and physiological effects. In
Applications De Recherche Scientifique
Synthesis of Pyridine Derivatives
N-(3-methylpyridin-4-yl)acetamide: is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives have potential applications in various fields, including medicinal chemistry and material science.
Quantum Mechanical Investigations
The synthesized pyridine derivatives are subjected to Density Functional Theory (DFT) studies to understand their electronic properties . This quantum mechanical approach helps in predicting the reactivity and stability of the compounds.
Chiral Dopants for Liquid Crystals
Some of the pyridine derivatives exhibit properties that make them suitable as chiral dopants for liquid crystals . This application is crucial in the development of advanced display technologies.
Anti-thrombolytic Activities
The anti-thrombolytic activities of these derivatives are investigated to assess their potential as therapeutic agents . Compounds with high lysis values could be further developed for medical use in preventing blood clots.
Biofilm Inhibition
Research into the biofilm inhibition capabilities of these compounds could lead to new treatments for bacterial infections . Biofilms are often resistant to antibiotics, so effective inhibitors are valuable in healthcare.
Haemolytic Activities
The haemolytic activities of the pyridine derivatives are also studied to ensure they are safe for potential therapeutic use . Compounds must not cause damage to red blood cells to be considered for drug development.
Mécanisme D'action
Target of Action
It has been found to exhibit significant activity against several cancer cell lines, including sf-539 (cns cancer), hct-116 (colon cancer), ovcar-8 (ovarian cancer), pc-3 (prostate cancer), and ccrf-cem (leukemia) . This suggests that it may interact with targets that are crucial for the survival and proliferation of these cancer cells.
Mode of Action
Its significant activity against various cancer cell lines suggests that it may interact with its targets in a way that inhibits the growth and proliferation of these cells .
Biochemical Pathways
Given its observed anticancer activity, it is likely that it affects pathways related to cell growth, proliferation, and survival .
Pharmacokinetics
It has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
Its observed anticancer activity suggests that it may induce cell death or inhibit cell growth and proliferation in various cancer cell lines .
Propriétés
IUPAC Name |
N-(3-methylpyridin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-5-9-4-3-8(6)10-7(2)11/h3-5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUDCBCQKIWLSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-4-yl)acetamide | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid](/img/structure/B12570.png)

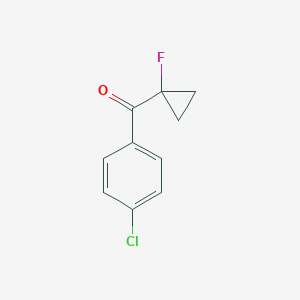
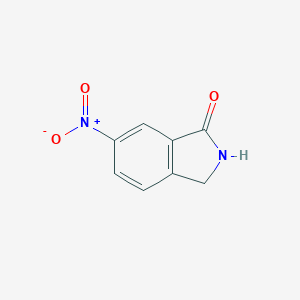
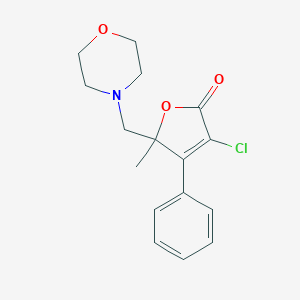
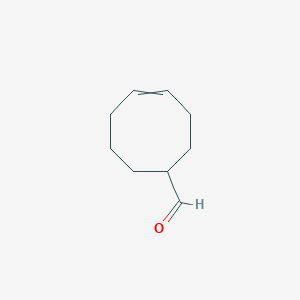
![5-(aminomethyl)-1-[4-chloro-2-(2-chlorobenzoyl)phenyl]-N,N-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B12585.png)
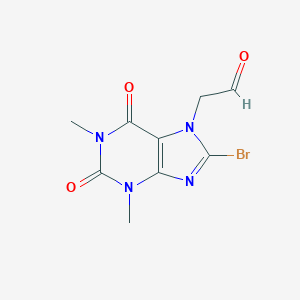
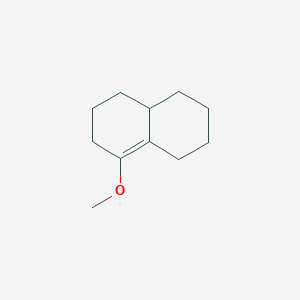
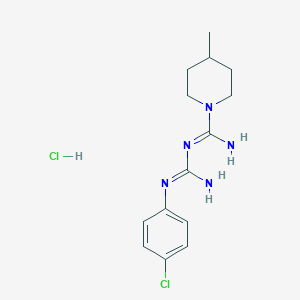

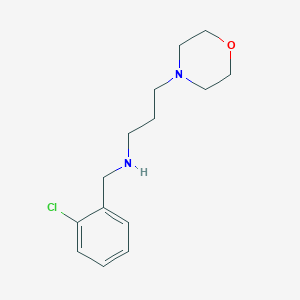
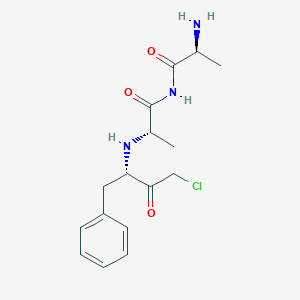
![2-chloro-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B12603.png)